molecular formula C9H10N2O3 B3433408 2-(Benzo[d][1,3]dioxol-5-yl)-N-hydroxyacetimidamide CAS No. 280110-82-9

2-(Benzo[d][1,3]dioxol-5-yl)-N-hydroxyacetimidamide

Cat. No.: B3433408
CAS No.: 280110-82-9
M. Wt: 194.19 g/mol
InChI Key: ZQMIHVUVBSFZJX-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-N-hydroxyacetimidamide is a chemical compound that features a benzo[d][1,3]dioxole moiety. This structural motif is integral to many natural products and synthetic compounds with significant pharmaceutical and biological applications. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-N-hydroxyacetimidamide typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate reagents under controlled conditions. One common method involves the use of benzo[d][1,3]dioxole-5-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with hydroxylamine to yield the desired N-hydroxyacetimidamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d][1,3]dioxol-5-yl)-N-hydroxyacetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oximes or nitroso derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

2-(Benzo[d][1,3]dioxol-5-yl)-N-hydroxyacetimidamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole-5-carboxylic acid: A precursor in the synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-N-hydroxyacetimidamide.

    Benzo[d][1,3]dioxole-5-amine: Another related compound with similar structural features.

Uniqueness

This compound is unique due to its N-hydroxyacetimidamide functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

280110-82-9

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C9H10N2O3/c10-9(11-12)4-6-1-2-7-8(3-6)14-5-13-7/h1-3,12H,4-5H2,(H2,10,11)

InChI Key

ZQMIHVUVBSFZJX-UHFFFAOYSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C/C(=N/O)/N

SMILES

C1OC2=C(O1)C=C(C=C2)CC(=NO)N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=NO)N

Origin of Product

United States

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